Derived 5-HT Uptake Inhibition Potency: A-80426 Demonstrates 24-Fold Superiority to Fluoxetine
The N-methyl derivative of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, designated A-80426, demonstrates substantially higher serotonin (5-HT) uptake inhibitory potency than the clinically established selective serotonin reuptake inhibitor fluoxetine. In rat brain synaptosomal preparations, A-80426 inhibits [³H]-5-HT uptake with an IC₅₀ of 13 nM, representing a 23.7-fold increase in potency over fluoxetine, which exhibits an IC₅₀ of 308 nM in the same assay system [1].
| Evidence Dimension | Inhibition of synaptosomal serotonin (5-HT) uptake |
|---|---|
| Target Compound Data | A-80426: IC₅₀ = 13 nM |
| Comparator Or Baseline | Fluoxetine: IC₅₀ = 308 nM |
| Quantified Difference | 23.7-fold greater potency (308/13) |
| Conditions | Rat brain synaptosomal [³H]-5-HT uptake assay |
Why This Matters
This quantitative superiority at the 5-HT transporter validates selection of the 5-methoxy-1-tetralinamine scaffold over alternative antidepressant pharmacophores when potent 5-HT uptake inhibition is the primary design objective.
- [1] Hancock AA, Buckner SA, Giardina WJ, et al. A-80426, a potent alpha-2 adrenoceptor antagonist with serotonin uptake blocking activity and putative antidepressant-like effects: I. Biochemical profile. Drug Development Research. 1995;35(4):237-245. View Source
